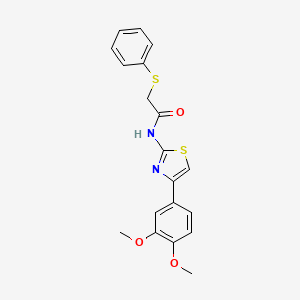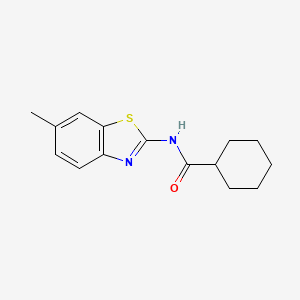
N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide” is a chemical compound . It has been used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves a variety of methods, including reactions with o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A series of benzothiazole–piperazine hybrids were rationally designed, synthesized, and evaluated as multifunctional ligands .Molecular Structure Analysis
The molecular structure of “N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide” can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, focusing on six unique applications:
Antimicrobial Agents
N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has shown promising results as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .
Anti-inflammatory Agents
Research has indicated that this compound can act as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases like arthritis and inflammatory bowel disease .
Anticancer Agents
N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has been studied for its anticancer properties. It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Studies have shown its efficacy against various cancer cell lines, including breast, lung, and colon cancers .
Neuroprotective Agents
This compound has potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It works by reducing oxidative stress and inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Antioxidant Agents
N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide exhibits strong antioxidant properties. It scavenges free radicals and upregulates the expression of antioxidant enzymes, protecting cells from oxidative damage. This property is beneficial in preventing diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers .
Orientations Futures
Propriétés
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10-7-8-12-13(9-10)19-15(16-12)17-14(18)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGMMQVRADRODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

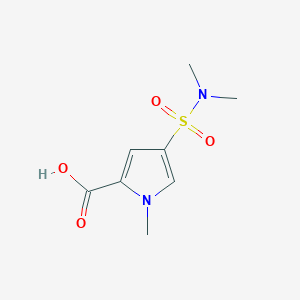
![Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2665874.png)
![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide](/img/structure/B2665878.png)
![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2665879.png)
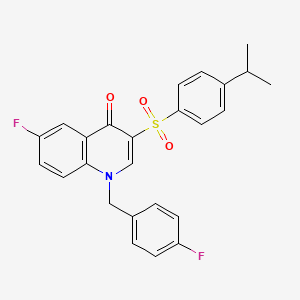
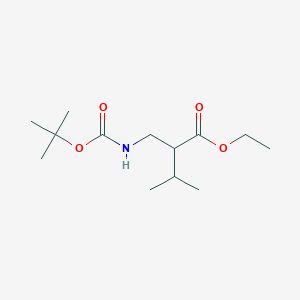
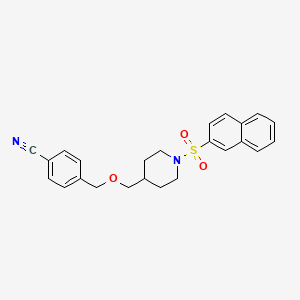
![7-(4-Methylphenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione](/img/structure/B2665884.png)
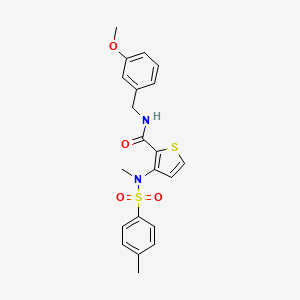
![N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2665887.png)
![Ethyl 4-[4-[(4-methoxynaphthalen-1-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2665888.png)
![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2665891.png)
![N-cyano-N-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2665893.png)
